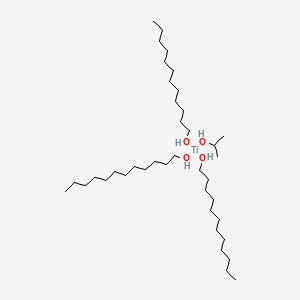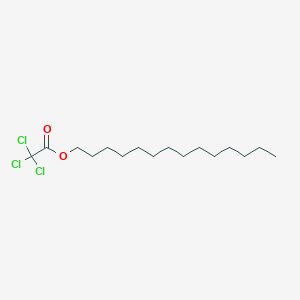
Tetradecyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl trichloroacetate, also known as trichloroacetic acid tetradecyl ester, is an organic compound with the molecular formula C₁₆H₂₉Cl₃O₂. It is a derivative of trichloroacetic acid where the hydrogen atoms of the carboxyl group are replaced by a tetradecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and tetradecanol.
Reduction: The compound can be reduced to form trichloroethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and tetradecanol.
Reduction: Trichloroethanol derivatives.
Substitution: Various substituted trichloroacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of tetradecyl trichloroacetate involves its interaction with biological molecules. It can act as a precipitant for proteins and nucleic acids by disrupting their solubility. The compound’s trichloroacetate group is known to interact with macromolecules, leading to their precipitation. Additionally, it may exert effects through the formation of reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroacetic acid: A simpler analogue where the tetradecyl group is replaced by a hydrogen atom.
Dichloroacetic acid: Similar structure but with two chlorine atoms instead of three.
Chloroacetic acid: Contains only one chlorine atom in the structure
Uniqueness
Tetradecyl trichloroacetate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its simpler analogues. This long chain enhances its hydrophobicity and makes it suitable for applications requiring surfactant properties .
Eigenschaften
CAS-Nummer |
74339-52-9 |
|---|---|
Molekularformel |
C16H29Cl3O2 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
tetradecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15(20)16(17,18)19/h2-14H2,1H3 |
InChI-Schlüssel |
CAUJGQDJKZXWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
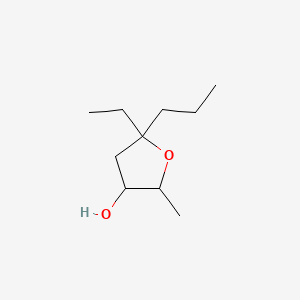
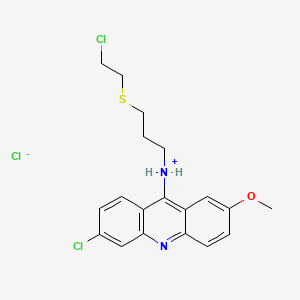
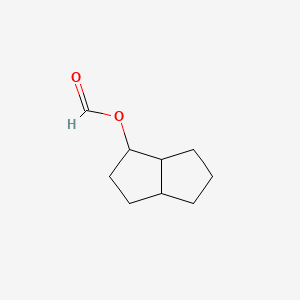
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)



